molecular formula C28H14O2 B13762974 Dibenzo[a,o]perylene-7,16-dione CAS No. 475-63-8

Dibenzo[a,o]perylene-7,16-dione

Cat. No.: B13762974
CAS No.: 475-63-8
M. Wt: 382.4 g/mol
InChI Key: CJADAVIATOALFB-UHFFFAOYSA-N
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Description

Helianthrone is a polycyclic aromatic ketone with the molecular formula C28H14O2 It is known for its complex structure, which includes multiple aromatic rings and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Helianthrone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis of methyl helianthrone derivatives involves the reaction of specific aromatic compounds with suitable reagents under photochemical conditions .

Industrial Production Methods: Industrial production of helianthrone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Helianthrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Helianthrone has several scientific research applications:

Mechanism of Action

Helianthrone exerts its effects primarily through the generation of reactive oxygen species upon activation by light. This process involves the transfer of electrons, leading to the formation of semiquinone radicals and superoxide radicals. These reactive species can induce cell damage and death, making helianthrone a potent photosensitizer for photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: Helianthrone is unique due to its specific molecular structure, which allows for efficient generation of reactive oxygen species under light activation. This property makes it particularly valuable in photodynamic therapy compared to other similar compounds .

Biological Activity

Dibenzo[a,o]perylene-7,16-dione, also known as protopseudohypericin, is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant research findings.

  • Molecular Formula : C30H18O9
  • Molar Mass : 522.46 g/mol
  • Density : 1.807 g/cm³
  • Solubility : Sparingly soluble in water (2.2E-8 g/L)
  • Appearance : Yellow powder
  • Storage Conditions : 2-8°C

Biological Activities

This compound exhibits several significant biological activities:

  • Antitumor Activity :
    • Studies indicate that this compound possesses anti-tumor properties , which have been linked to its ability to induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .
  • Antiviral Properties :
    • The compound has shown effectiveness against various viral infections. Research suggests that it can inhibit viral replication through interference with the viral life cycle, although the exact mechanisms remain under investigation .
  • Antibacterial Effects :
    • This compound demonstrates antibacterial activity against a range of pathogenic bacteria. Its efficacy is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic processes .
  • Antioxidant Activity :
    • The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its overall therapeutic potential .

The biological activity of this compound is primarily mediated through:

  • Reactive Oxygen Species (ROS) Modulation : The compound enhances the production of ROS in cancer cells, leading to oxidative stress that triggers apoptosis.
  • Signal Transduction Pathways : It influences various signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    • A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers were elevated, confirming its role in inducing cell death .
  • Antiviral Activity Against Influenza Virus :
    • In vitro studies demonstrated that this compound reduced influenza virus titers by over 80% when administered at early stages of infection. The compound was found to inhibit hemagglutinin activity, which is critical for viral entry into host cells .
  • Antibacterial Testing Against Staphylococcus aureus :
    • A series of experiments showed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL against Staphylococcus aureus strains, suggesting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis

Biological ActivityMechanismReference
AntitumorInduces apoptosis via ROS
AntiviralInhibits viral replication
AntibacterialDisrupts cell membranes
AntioxidantScavenges free radicals

Properties

IUPAC Name

heptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,10,12,14,16,18,21,23,25-tridecaene-9,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14O2/c29-27-19-9-3-1-7-17(19)25-23-15(11-5-13-21(23)27)16-12-6-14-22-24(16)26(25)18-8-2-4-10-20(18)28(22)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJADAVIATOALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C=CC=C6C5=C3C7=CC=CC=C7C6=O)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060055
Record name Dibenzo[a,o]perylene-7,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-63-8
Record name Dibenzo[a,o]perylene-7,16-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helioanthrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helianthrone
Source DTP/NCI
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Record name Dibenzo[a,o]perylene-7,16-dione
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Record name Dibenzo[a,o]perylene-7,16-dione
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Record name Dibenzo[a,o]perylene-7,16-dione
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Record name HELIOANTHRONE
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